molecular formula C19H18FNO B2993913 N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide CAS No. 2411268-66-9

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide

Cat. No.: B2993913
CAS No.: 2411268-66-9
M. Wt: 295.357
InChI Key: ZCPKYLPVWTVURM-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide is a synthetic organic compound with the molecular formula C19H18FNO It is characterized by the presence of a fluorophenyl group, a phenylmethyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-[(4-chlorophenyl)-phenylmethyl]but-2-ynamide
  • N-Ethyl-N-[(4-bromophenyl)-phenylmethyl]but-2-ynamide
  • N-Ethyl-N-[(4-methylphenyl)-phenylmethyl]but-2-ynamide

Uniqueness

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-3-8-18(22)21(4-2)19(15-9-6-5-7-10-15)16-11-13-17(20)14-12-16/h5-7,9-14,19H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKYLPVWTVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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